molecular formula C9H6BrClN2 B1330438 3-Bromo-6-chloroquinolin-8-amine CAS No. 183543-65-9

3-Bromo-6-chloroquinolin-8-amine

Cat. No. B1330438
CAS RN: 183543-65-9
M. Wt: 257.51 g/mol
InChI Key: VTEHYIYYGYXIEA-UHFFFAOYSA-N
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Description

“3-Bromo-6-chloroquinolin-8-amine” is a compound that has been of great interest to the scientific community due to its potential applications in various fields. It is a nitrogen-containing bicyclic compound .


Synthesis Analysis

The synthesis of quinoline derivatives like “3-Bromo-6-chloroquinolin-8-amine” often involves the condensation of primary aryl amines with 1,3-diketones or β-keto-aldehydes . A novel class of halo-substituted quinolines was developed by Ghodile et al., using 7-chloroquinolin-4-ol as the starting material .


Molecular Structure Analysis

The molecular formula of “3-Bromo-6-chloroquinolin-8-amine” is C9H6BrClN2 . Its molecular weight is 257.51 g/mol.


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are often centered on the alteration of oxidation states . The charged or radical species formed by an electron-transfer reaction is often highly reactive and has a short half-life in solution .

Scientific Research Applications

Medicine: Antimicrobial and Anticancer Agent

3-Bromo-6-chloroquinolin-8-amine: has been identified as a core structure in various medicinal compounds. Its derivatives are known for their broad spectrum of biological activities, including antimalarial , antimicrobial , antimycobacterial , and anticancer properties . The compound’s ability to inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase makes it a valuable candidate for developing new antimicrobial drugs with potentially fewer side effects .

Food Industry: Nanotechnology Enhancements

In the food industry, nanotechnologies are revolutionizing the development of functional foods. While direct applications of 3-Bromo-6-chloroquinolin-8-amine in food are not well-documented, its structural relatives in the quinoline family could be used to modify the particle size, cluster formation, and surface charge of food nanomaterials. This can enhance food bioavailability, taste, texture, and consistency .

Catalysts: Green Chemistry

Quinoline derivatives, including 3-Bromo-6-chloroquinolin-8-amine , are utilized in green synthetic approaches. They serve as eco-friendly and safe reusable catalysts in multicomponent one-pot reactions and solvent-free reaction conditions, promoting sustainable chemical processes .

Dyes: Solar Cell Applications

Quinoline compounds have been explored for their use in dye-sensitized solar cells (DSSCs). They act as sensitizer dyes, which are crucial components that absorb sunlight and convert it into electrical energy. The structural properties of 3-Bromo-6-chloroquinolin-8-amine make it a potential candidate for such applications, contributing to renewable energy solutions .

Materials: Advanced Functional Materials

The quinoline nucleus, present in 3-Bromo-6-chloroquinolin-8-amine , is a key component in the synthesis of advanced functional materials. These materials have applications in various domains, including the development of new drugs and treatment methods, showcasing the compound’s versatility .

Electronics: Potential in Electronic Devices

While specific applications of 3-Bromo-6-chloroquinolin-8-amine in electronics are not explicitly detailed, its quinoline structure suggests potential uses in electronic devices. Quinoline derivatives could be integrated into organic semiconductors or used in the development of light-emitting diodes (LEDs) and other electronic components due to their favorable electronic properties .

Mechanism of Action

Quinoline derivatives, including “3-Bromo-6-chloroquinolin-8-amine”, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

The safety data sheet for “3-Bromo-6-chloroquinolin-8-amine” indicates that it may cause skin irritation . It should be stored in a tightly-closed container when not in use, and in a cool, dry, well-ventilated area away from incompatible substances .

Future Directions

Quinoline derivatives, including “3-Bromo-6-chloroquinolin-8-amine”, have been found to exhibit important biological activities, such as antimalarial, antimicrobial, and anticancer effects . Therefore, they are of great interest for future research in medicinal chemistry.

properties

IUPAC Name

3-bromo-6-chloroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-6-1-5-2-7(11)3-8(12)9(5)13-4-6/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEHYIYYGYXIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305385
Record name 3-bromo-6-chloroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

183543-65-9
Record name 3-bromo-6-chloroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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